

Application of Ammonium Ferric Citrate in Plant Tissue Culture Media

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Compound of Interest

Compound Name: *Ammonium ferric citrate*

Cat. No.: *B8065379*

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Application Notes

Ammonium ferric citrate is a valuable iron source for plant tissue culture media, serving as a stable and readily available form of this essential micronutrient. Iron is a critical component for numerous physiological and biochemical processes in plants, including chlorophyll synthesis, respiration, and enzyme function. The choice of iron source can significantly impact the growth, development, and metabolic activity of in vitro plant cultures. While ferric sodium EDTA (Fe-EDTA) is the most commonly used iron chelate in standard media formulations like Murashige and Skoog (MS) medium, **ammonium ferric citrate** presents a viable alternative with distinct properties.

Ammonium ferric citrate is a complex salt that is highly soluble in water, ensuring a uniform distribution of iron in the culture medium.^[1] Its chelated nature helps to keep iron in a soluble and plant-available form over a range of pH levels, preventing precipitation as insoluble iron phosphates or hydroxides, which can occur with non-chelated iron salts like ferrous sulfate.^[2] This sustained availability of iron is crucial for preventing iron deficiency symptoms such as interveinal chlorosis of young leaves.

Recent studies have demonstrated that **ammonium ferric citrate** can be as effective as, and in some cases superior to, other iron sources in promoting plant growth and development in vitro. For instance, in the micropropagation of *Magnolia* and *Prunus cerasifera*, **ammonium**

ferric citrate was found to be comparable to NaFeEDTA in preventing physiological disorders like chlorosis and hyperhydricity, and significantly better than ferrous sulfate.

For drug development professionals, the iron source in the culture medium can be a critical factor influencing the production of secondary metabolites and recombinant proteins in plant cell cultures. Iron is a cofactor for many enzymes involved in secondary metabolic pathways. While specific research on the impact of **ammonium ferric citrate** on the yield of commercially important phytochemicals and therapeutic proteins in plant cell cultures is an emerging area, its ability to maintain iron availability suggests it could positively influence these processes. It is worth noting that in other eukaryotic cell culture systems, such as Chinese Hamster Ovary (CHO) cells, the addition of ferric salts, including ferric citrate, has been shown to modulate the glycosylation profile of recombinant proteins, a critical quality attribute for therapeutic glycoproteins.[3]

Data Presentation

The following tables summarize the quantitative data from a comparative study on the influence of different iron sources on the in vitro shoot multiplication and rooting of *Magnolia grandiflora*, *Magnolia × soulangeana* 'Alexandrina', and *Prunus cerasifera* 'Nigra'.

Table 1: Effect of Iron Source on Shoot Multiplication

Plant Species	Iron Source	Mean Number of Shoots	Mean Number of Leaves	Mean Shoot Length (cm)
Magnolia grandiflora	FeSO ₄ ·7H ₂ O	1.8 ± 0.2	4.5 ± 0.4	1.9 ± 0.1
	NaFeEDTA	2.5 ± 0.3	6.2 ± 0.5	2.8 ± 0.2
	Fe(III)AC	2.4 ± 0.3	6.0 ± 0.5	2.7 ± 0.2
Magnolia × soulangeana	FeSO ₄ ·7H ₂ O	1.5 ± 0.2	3.8 ± 0.3	1.7 ± 0.1
	NaFeEDTA	2.2 ± 0.2	5.5 ± 0.4	2.5 ± 0.2
	Fe(III)AC	2.1 ± 0.2	5.3 ± 0.4	2.4 ± 0.2
Prunus cerasifera	FeSO ₄ ·7H ₂ O	3.2 ± 0.3	7.1 ± 0.6	2.1 ± 0.2
	NaFeEDTA	2.9 ± 0.3	7.3 ± 0.6	3.0 ± 0.3
	Fe(III)AC*	3.0 ± 0.3	7.2 ± 0.6	2.9 ± 0.3

*Fe(III)AC refers to **Ammonium Ferric Citrate**. Data is presented as mean ± standard error.

Table 2: Effect of Iron Source on Rooting

Plant Species	Iron Source	Rooted Shoots (%)	Mean Number of Roots	Mean Root Length (cm)
Magnolia grandiflora	FeSO ₄ ·7H ₂ O	65	2.8 ± 0.3	1.8 ± 0.2
NaFeEDTA	88	4.2 ± 0.4	2.5 ± 0.3	
Fe(III)AC	85	4.0 ± 0.4	2.4 ± 0.3	
Magnolia × soulangeana	FeSO ₄ ·7H ₂ O	70	3.1 ± 0.3	2.0 ± 0.2
NaFeEDTA	92	4.8 ± 0.5	1.8 ± 0.2	
Fe(III)AC	90	4.6 ± 0.5	1.7 ± 0.2	
Prunus cerasifera	FeSO ₄ ·7H ₂ O	72	3.5 ± 0.4	2.2 ± 0.2
NaFeEDTA	95	5.1 ± 0.5	2.9 ± 0.3	
Fe(III)AC*	94	5.0 ± 0.5	2.8 ± 0.3	

*Fe(III)AC refers to **Ammonium Ferric Citrate**. Data is presented as mean ± standard error for root number and length.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of Ammonium Ferric Citrate

This protocol describes the preparation of a 100x stock solution of **ammonium ferric citrate**, which can be used to supplement various plant tissue culture media.

Materials:

- **Ammonium ferric citrate** (Brown, Plant Culture Tested Grade)
- Deionized or distilled water

- Volumetric flask (e.g., 100 mL)
- Magnetic stirrer and stir bar
- Amber or foil-covered storage bottle

Procedure:

- Determine the required concentration: The standard Murashige and Skoog (MS) medium uses 27.8 mg/L of $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$ and 37.3 mg/L of Na_2EDTA , which provides approximately 5.57 mg/L of elemental iron. **Ammonium ferric citrate** (brown) typically contains 16.5-18.5% iron.[3] To achieve a similar iron concentration, you will need to calculate the amount of **ammonium ferric citrate**. For a 100x stock solution for a final concentration of ~5.57 mg/L iron, you would dissolve approximately 3.0-3.4 g of **ammonium ferric citrate** in 1 liter of water. For ease of use, a 100x stock solution can be prepared by dissolving a pre-calculated amount in a smaller volume.
- Dissolving the **Ammonium Ferric Citrate**:
 - Weigh the required amount of **ammonium ferric citrate** powder. For a 100 mL of 100x stock solution providing approximately 5.57 mg/L iron in the final medium, weigh out 0.30-0.34 g of **ammonium ferric citrate**.
 - Add approximately 80 mL of deionized water to a beaker with a magnetic stir bar.
 - Place the beaker on a magnetic stirrer and slowly add the **ammonium ferric citrate** powder to the water while stirring.
 - Continue stirring until the powder is completely dissolved. The solution will have a reddish-brown color.
- Final Volume Adjustment and Storage:
 - Once dissolved, transfer the solution to a 100 mL volumetric flask.
 - Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the compound is transferred.

- Bring the final volume to 100 mL with deionized water.
- Transfer the stock solution to a sterilized amber or foil-covered bottle to protect it from light.
- Store the stock solution in a refrigerator at 4°C.

Protocol 2: Preparation of Murashige and Skoog (MS) Medium with Ammonium Ferric Citrate

This protocol outlines the steps to prepare 1 liter of MS medium, substituting the standard Fe-EDTA with the prepared **ammonium ferric citrate** stock solution.

Materials:

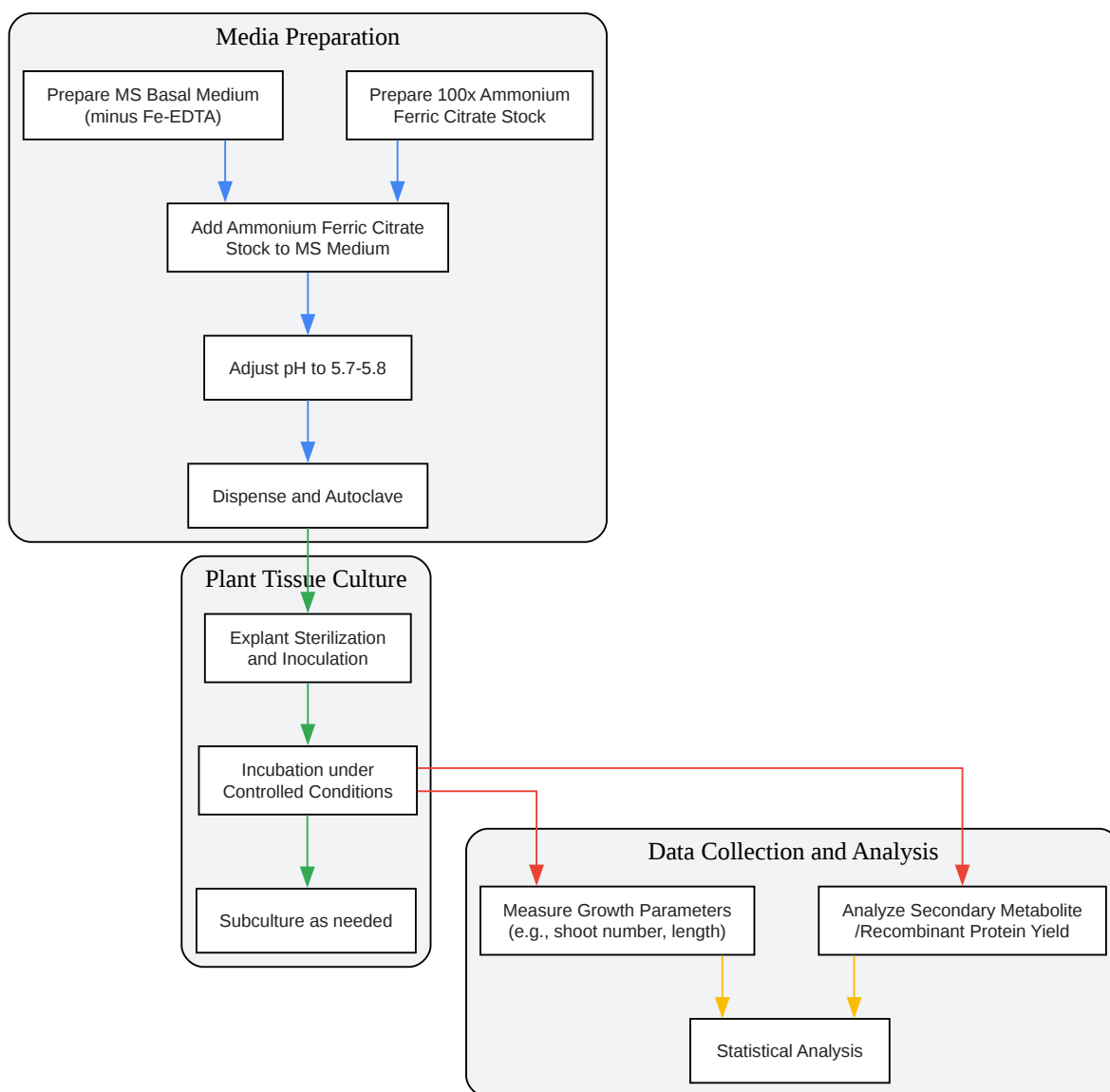
- MS basal salt mixture (without iron source, if available, or standard MS basal salt mixture)
- **Ammonium ferric citrate** stock solution (100x)
- Sucrose
- myo-Inositol
- Vitamins (e.g., from a stock solution)
- Plant growth regulators (e.g., auxins, cytokinins) as required
- Gelling agent (e.g., agar)
- Deionized or distilled water
- Beakers, graduated cylinders, and a 1 L volumetric flask
- pH meter
- Autoclave

Procedure:

- Dissolving Basal Salts and Supplements:
 - To a 1 L beaker, add approximately 800 mL of deionized water.
 - While stirring, add the MS basal salt mixture and stir until fully dissolved.
 - Add sucrose (typically 30 g/L), myo-inositol (typically 100 mg/L), and vitamins.
- Adding the Iron Source:
 - Instead of the standard Fe-EDTA, add 10 mL of the 100x **ammonium ferric citrate** stock solution to the medium.
- Adding Plant Growth Regulators:
 - Add the desired plant growth regulators from their respective stock solutions.
- pH Adjustment:
 - Adjust the pH of the medium to the desired level (typically 5.7-5.8 for MS medium) using 0.1 N NaOH or 0.1 N HCl.
- Final Volume and Gelling Agent:
 - Transfer the medium to a 1 L volumetric flask and bring the final volume to 1 L with deionized water.
 - If a solid or semi-solid medium is required, pour the medium back into a larger beaker and add the gelling agent (e.g., 6-8 g/L of agar).
 - Heat the medium with continuous stirring until the gelling agent is completely dissolved.
- Dispensing and Sterilization:
 - Dispense the molten medium into culture vessels.
 - Seal the vessels with appropriate closures.
 - Sterilize the medium by autoclaving at 121°C and 15 psi for 15-20 minutes.

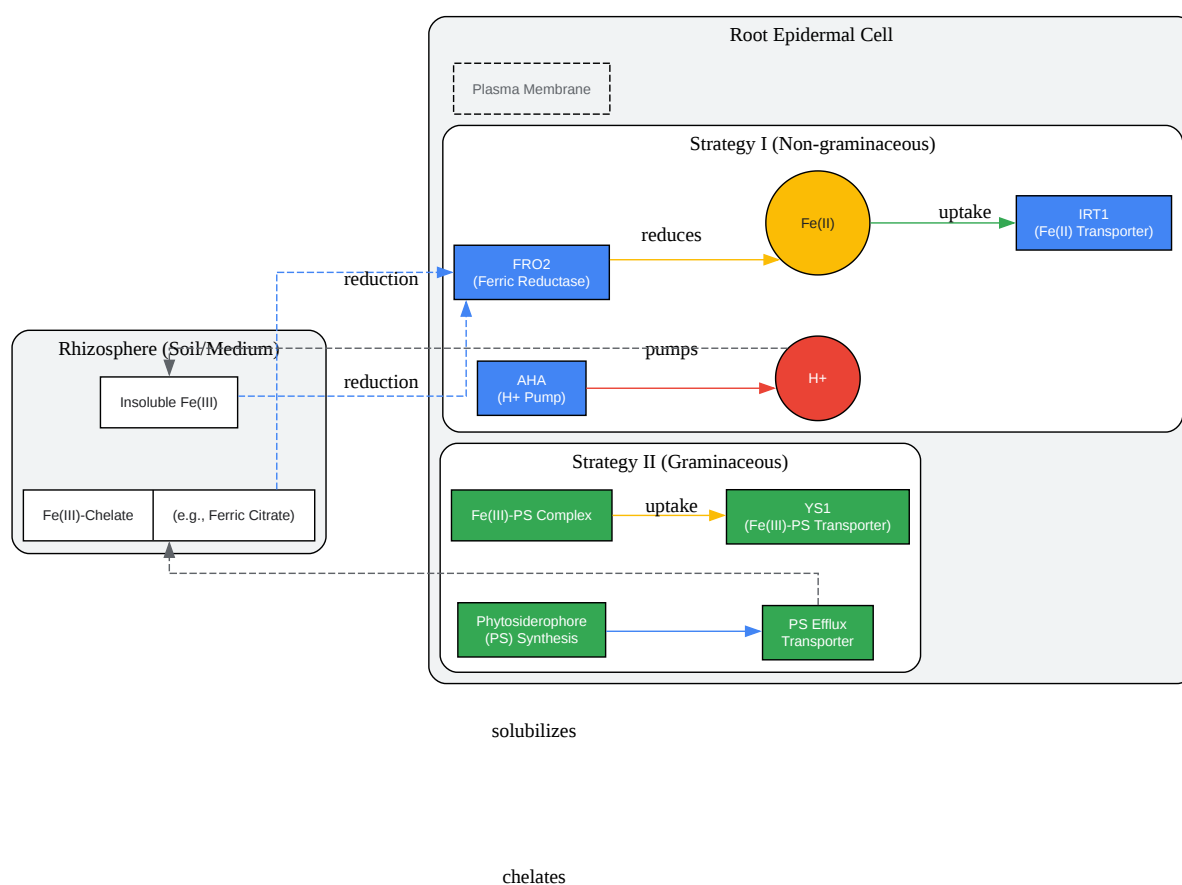
- Allow the medium to cool and solidify in a sterile environment.

Mandatory Visualization



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Caption: Experimental Workflow for Utilizing **Ammonium Ferric Citrate**.



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